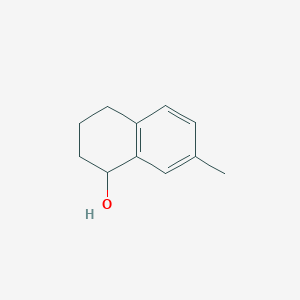

7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Descripción

Significance of Tetrahydronaphthalene Scaffolds in Chemical Biology and Advanced Organic Synthesis

The tetrahydronaphthalene core, often referred to as a tetralin scaffold, is a privileged structure in chemical research, prized for its conformational rigidity and three-dimensional character. This framework serves as a versatile building block in both chemical biology and advanced organic synthesis.

In chemical biology, the tetrahydronaphthalene scaffold is recognized for its utility in mimicking complex biological structures. nih.gov For instance, researchers have identified tetrasubstituted tetrahydronaphthalene frameworks as promising scaffolds for α-helix mimicry. nih.gov The protein α-helix is a fundamental secondary structure involved in numerous protein-protein interactions, which are often implicated in disease pathways. By presenting functional groups in a spatially defined manner similar to an α-helix, these scaffolds can be used to create small molecules that modulate these interactions. nih.gov The protein backbone's primary role in these interactions is often to organize side chains for target recognition, a function that can be effectively replicated by a synthetic organic scaffold. nih.gov

In the realm of advanced organic synthesis, the tetrahydronaphthalene skeleton is a key structural motif in a variety of biologically active natural products and pharmaceutical agents. nih.gov Its presence in these molecules drives the development of efficient and economical synthetic strategies. nih.gov Palladium-catalyzed dipolar cycloaddition reactions, for example, represent an efficient method for constructing cyclic compounds, and novel dipolar precursors have been synthesized by incorporating the tetrahydronaphthalene skeleton. acs.org These precursors can undergo various cycloaddition reactions to build complex, fused polycyclic systems. acs.org Furthermore, iron(III)-catalyzed strategies have been developed for the synthesis of functionalized tetrahydronaphthalenes, highlighting the operational simplicity and divergent reactivity that can be achieved with simple aryl ketone precursors. nih.gov The tetralin structure is also a crucial intermediate in the synthesis of dyes, plastics, and other pharmaceuticals. ontosight.ai

Historical Context of Related Tetralin Alcohols in Academic Investigation and Drug Discovery

The history of drug discovery is rooted in the use of natural products, which were often complex molecules derived from plants and other organisms. ucdavis.eduucdavis.edu The advent of synthetic organic chemistry in the late 19th century marked a pivotal shift, allowing scientists to create novel molecular structures not found in nature. ucdavis.edunih.gov This era saw the rise of the pharmaceutical industry, which was frequently spun off from the synthetic dye industry, utilizing the rich source of organic chemicals derived from coal tar. ucdavis.edu

Within this historical framework, simple alcohols and cyclic structures played a significant role. The hydroxyl (-OH) group, a key feature of tetralin alcohols, is one of the most impactful functional groups in medicinal chemistry. nih.gov It can decrease lipophilicity and increase aqueous solubility, properties that are critical for a molecule's pharmacokinetic profile. nih.gov However, primary and secondary alcohols often present a metabolic "soft spot," making them susceptible to oxidation and other metabolic transformations in the body. nih.gov

The investigation of tetralin-based structures in drug discovery has been extensive. For example, tetralin derivatives have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents. ontosight.ai The substitution patterns on the tetralin core significantly influence biological activity, a principle that has guided medicinal chemistry efforts for decades. ontosight.ai Tertiary alcohols, such as the related compound 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol (B1295399), often exhibit improved metabolic stability because direct oxidation at the alcohol's carbon atom is not possible. nih.gov This feature, combined with the rigid scaffold of the tetralin ring system, makes tetralin alcohols an attractive area of investigation for developing more robust therapeutic agents.

Overview of Current Research Trajectories for 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol and its Analogues

Current research continues to leverage the advantageous properties of the tetralin scaffold, with studies on this compound and its analogues focusing on diverse therapeutic areas. The specific placement of the methyl group at the 7-position influences the electronic and steric properties of the molecule, which can be fine-tuned to achieve desired biological activities.

One area of active research involves the development of tetrahydronaphthalene derivatives as inhibitors of specific cellular signaling pathways. For instance, investigations into a biaryl ether scaffold identified tetrahydronaphthalene derivatives as potent Raf inhibitors, which are relevant in cancer therapy. researchgate.net A key challenge in this research was overcoming affinity for the hERG potassium channel, a common off-target effect that can lead to cardiotoxicity. By modifying substituents on the molecule, researchers were able to improve selectivity against the hERG channel while maintaining potent inhibition of the Raf pathway. researchgate.net

Another significant research trajectory is in the field of infectious diseases, particularly tuberculosis. Phenotypic screening of large chemical libraries against Mycobacterium tuberculosis has identified numerous chemotypes with anti-tubercular activity. nih.gov Analogues of the target compound, such as substituted 7-methylindolizines, have been designed, synthesized, and evaluated for their activity against drug-sensitive and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis. nih.govresearchgate.net In some studies, the functionalization at the 7-position of a heterocyclic ring system was found to be prominent for achieving inhibition, indicating that this position on the fused ring system is critical for molecular interactions with bacterial targets. nih.govresearchgate.net These findings underscore the potential of 7-methyl substituted scaffolds in the development of new anti-tubercular agents.

Below are the key chemical properties of the parent compound and a closely related isomer.

| Property | This compound | 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol |

|---|---|---|

| CAS Number | 6938-36-9 chemscene.com | 14944-28-6 chemeo.comnih.gov |

| Molecular Formula | C11H14O chemscene.com | C11H14O chemeo.comnih.gov |

| Molecular Weight | 162.23 g/mol chemscene.com | 162.23 g/mol chemeo.comnih.gov |

| IUPAC Name | This compound | 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7,11-12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNIZDAMIVSNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCC2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6938-36-9 | |

| Record name | NSC53952 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Strategies for 7 Methyl 1,2,3,4 Tetrahydronaphthalen 1 Ol

Direct Synthesis Approaches

Direct synthesis methods for 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol and its analogs often involve the construction of the tetralone framework followed by the introduction of the hydroxyl group. These methods can be broadly categorized into hydrogenation of naphthalene (B1677914) precursors and enantioselective additions to ketone precursors.

Hydrogenation of Naphthalene Derivatives for Tetrahydronaphthalenol Formation

The hydrogenation of naphthalene and its derivatives is a fundamental method for producing the tetralin core structure. The process typically involves the use of catalysts to facilitate the addition of hydrogen to the aromatic rings. For methylnaphthalenes, hydrogenation can lead to various isomers of methyl-tetralin, which can then be further functionalized to the desired alcohol.

The choice of catalyst is critical in determining the selectivity and efficiency of the hydrogenation. Studies have shown that catalysts such as NiMoW/γ-Al2O3 exhibit high performance for the saturation of 1-methylnaphthalene (B46632). researchgate.net The reaction conditions, including temperature and hydrogen pressure, also play a significant role. For instance, high selectivity for methyl-tetralin from 1-methylnaphthalene has been achieved at 360°C and a hydrogen pressure of 4.0 MPa. researchgate.net Thermodynamic calculations indicate that the formation of tetralin is more favorable than further hydrogenation to decalin. researchgate.net The hydrogenation of 1-methylnaphthalene preferentially occurs in the unsubstituted aromatic ring, leading to a mixture of 5-methyl-tetralin and 1-methyl-tetralin. researchgate.net

Table 1: Catalysts and Conditions for Methylnaphthalene Hydrogenation

| Catalyst | Substrate | Temperature (°C) | H2 Pressure (MPa) | Key Finding | Reference |

|---|---|---|---|---|---|

| NiMoW/γ-Al2O3 | 1-Methylnaphthalene | 360 | 4.0 | High selectivity for methyl-tetralin (98.3%) | researchgate.net |

| CoMo/γ-Al2O3 | 1-Methylnaphthalene | 330-370 | 3.0-4.5 | Lower saturation performance compared to NiMoW | researchgate.net |

| NiW/γ-Al2O3 | 1-Methylnaphthalene | 330-370 | 3.0-4.5 | Intermediate performance | researchgate.net |

| NiMo/γ-Al2O3 | 1-Methylnaphthalene | 330-370 | 3.0-4.5 | Intermediate performance | researchgate.net |

| Pd/zeolite-X | Naphthalene | - | - | Effective for hydrocracking of fully hydrogenated rings | hacettepe.edu.tr |

Enantioselective Carbonyl Additions: Chromium(II)-Catalyzed Arylation of Ketone Precursors

A significant advancement in the synthesis of enantiopure tetrahydronaphthalen-1-ols is the development of chromium(II)-catalyzed enantioselective arylation of ketones. This intramolecular reaction provides a direct route to chiral tertiary alcohols with high enantioselectivity. nih.gov

This method utilizes a chiral ligand to direct the stereochemical outcome of the addition of an aryl halide to a ketone. The process has been successfully applied to both arylaliphatic and aliphatic ketones, yielding the corresponding tetrahydronaphthalen-1-ols with up to 97% enantiomeric excess (ee). nih.gov The reaction is typically carried out using a chromium(II) salt, a chiral ligand, and a reducing agent. nih.gov

Table 2: Chromium(II)-Catalyzed Enantioselective Arylation of Ketones

| Substrate Type | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Arylaliphatic ketones | CrCl2 / oxazoline/sulfonamide L8 | Tetrahydronaphthalen-1-ols | Up to 97% | nih.gov |

| Aliphatic ketones | CrCl2 / oxazoline/sulfonamide L8 | Tetrahydronaphthalen-1-ols | Good enantioselectivities | nih.gov |

Enantioselective Synthesis via Biocatalysis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral tertiary alcohols like this compound. Enzymatic methods, particularly kinetic resolution, are well-suited for separating enantiomers from a racemic mixture.

Enzymatic Kinetic Resolution (KR) Protocols for Racemic Tertiary Alcohols, including 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol (B1295399)

Enzymatic kinetic resolution (KR) is a widely used technique for the preparation of enantiomerically pure alcohols. This method relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer in a racemic mixture at a much higher rate than the other. scielo.brwikipedia.org For tertiary alcohols such as 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, which are sterically hindered, Lipase A from Candida antarctica (CAL-A) has proven to be a particularly effective biocatalyst. scielo.br

In a typical KR protocol, the racemic alcohol is subjected to an enantioselective transesterification reaction catalyzed by CAL-A. This results in the formation of an enantioenriched ester from one enantiomer, leaving the other enantiomer as an enantioenriched alcohol. scielo.br This approach has successfully yielded (R)-esters with high conversions (44-45%) and excellent enantiomeric excesses (96-99%). scielo.br

Optimization of Reaction Conditions in Biocatalytic Processes: Acyl Donor, Solvent, and Enzyme/Substrate Ratios

The efficiency of biocatalytic resolutions is highly dependent on the reaction conditions. Optimization of parameters such as the acyl donor, solvent, and the ratio of enzyme to substrate is crucial for achieving high conversion rates and enantioselectivity in a shorter timeframe. scielo.br

Studies on the kinetic resolution of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol have shown that varying these parameters can significantly improve the reaction outcome. scielo.br For example, the choice of acyl donor and solvent can affect the enzyme's activity and stability. Similarly, adjusting the enzyme/substrate ratio is important to balance reaction speed and cost-effectiveness, as high enzyme loadings can be a limitation. scielo.br Through careful optimization, reaction times for the resolution of tertiary benzyl (B1604629) bicyclic alcohols have been reduced from 48-120 hours to just 4-5 hours. scielo.br

Table 3: Optimization of Enzymatic Kinetic Resolution of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

| Parameter | Variation | Effect on Reaction | Reference |

|---|---|---|---|

| Acyl Donor | Varied types | Influences reaction rate and enantioselectivity | scielo.br |

| Solvent | Different organic solvents | Affects enzyme activity and substrate solubility | scielo.br |

| Enzyme/Substrate Ratio | Varied ratios | Impacts conversion and cost-effectiveness | scielo.br |

| Temperature | Varied temperatures | Affects enzyme stability and reaction rate | scielo.br |

Biocatalyst Engineering for Enhanced Activity: Mutagenesis Studies of Lipase A from Candida antarctica (CAL-A)

While wild-type CAL-A shows excellent enantioselectivity, its activity towards sterically demanding tertiary alcohols can be moderate. d-nb.info To overcome this limitation, protein engineering techniques, such as rational design and mutagenesis, have been employed to enhance the enzyme's performance. d-nb.infonih.gov

By identifying key amino acid residues in the active site of CAL-A through docking experiments, researchers have created mutants with improved activity. d-nb.info For instance, a double mutant (V278S+S429G) of CAL-A exhibited a 1.5-fold higher reaction rate than the wild-type enzyme in the esterification of rac-1,2,3,4-tetrahydronaphthalen-1-ol, while maintaining excellent enantioselectivity. d-nb.info This engineered biocatalyst allows for higher conversions in the kinetic resolution of challenging tertiary alcohols. d-nb.info

Precursor Synthesis and Functional Group Interconversions

The synthesis of derivatives and analogs of this compound often requires strategic functional group interconversions. Key precursors, such as tetrahydronaphthalenones (tetralones), are pivotal intermediates that can be accessed through the oxidation of the corresponding tetrahydronaphthalenols. These ketones then serve as versatile substrates for further modifications, including the introduction of amine functionalities.

Oxidation of Tetrahydronaphthalenols to Tetrahydronaphthalenones

The oxidation of secondary benzylic alcohols, such as 1,2,3,4-tetrahydronaphthalen-1-ol and its derivatives, to the corresponding ketones (tetralones) is a fundamental transformation in the synthesis of various analogs. The selective oxidation of a benzylic hydroxyl group is crucial, especially in molecules with other sensitive functional groups. researchgate.net A variety of oxidizing agents and catalytic systems have been developed to achieve this conversion efficiently.

One effective method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidizing agent. nih.gov The oxidation of tetrahydronaphthalenes with DDQ in refluxing aqueous acetic acid can produce α-tetralones with high regioselectivity and in excellent yields, often ranging from 90% to 98%. nih.gov This method has been successfully applied to the synthesis of a series of functionalized α-tetralones. nih.gov Other established oxidizing agents for this transformation include chromium trioxide (CrO₃) and potassium permanganate (B83412) (KMnO₄). nih.gov

Catalytic systems employing molecular oxygen or air as the oxidant are considered environmentally benign and cost-effective. researchgate.net For instance, the combination of FeCl₃, L-valine, and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) effectively oxidizes a range of secondary benzylic alcohols to ketones using oxygen. organic-chemistry.org Similarly, a catalyst system comprising (MeObpy)CuOTf and ABNO (9-azabicyclo[3.3.1]nonan-N-oxyl) demonstrates high efficiency in the aerobic oxidation of secondary benzylic alcohols at room temperature. organic-chemistry.org The choice of oxidant and reaction conditions can be tailored to the specific substrate and desired outcome. For example, the Burgess reagent in the presence of dimethyl sulfoxide (B87167) provides a rapid and mild method for oxidizing secondary alcohols to ketones. organic-chemistry.org

The table below summarizes various reagents and conditions used for the oxidation of benzylic alcohols to the corresponding carbonyl compounds.

Table 1: Reagents for the Oxidation of Benzylic Alcohols to Ketones

| Oxidizing Agent/System | Conditions | Yield (%) | Reference |

|---|---|---|---|

| DDQ | Aqueous acetic acid, reflux | 90-98 | nih.gov |

| Potassium tetrasodium (B8768297) diperiodatocuprate(III) | Alkaline solution | Good | researchgate.net |

| CeBr₃/H₂O₂ | - | High | organic-chemistry.orgorganic-chemistry.org |

| (MeObpy)CuOTf/ABNO | Ambient air, room temperature | High | organic-chemistry.org |

| FeCl₃/L-valine/TEMPO | Oxygen | Good to Excellent | organic-chemistry.org |

| Burgess Reagent/DMSO | Mild conditions | Excellent | organic-chemistry.org |

Reductive Amination and Subsequent Functionalization for Analogous Tetrahydronaphthalene Amines

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds like ketones. wikipedia.org This reaction transforms a ketone, such as a tetralone, into an amine via an intermediate imine. wikipedia.org The process can be performed directly in a one-pot reaction where the ketone, an amine (or ammonia), and a reducing agent are combined. wikipedia.org This method is valued in green chemistry for its catalytic nature and mild reaction conditions. wikipedia.org

The synthesis of tetrahydronaphthalene amines often starts from the corresponding tetralone. For instance, 8-bromo-3,4-dihydronaphthalen-2(1H)-one can undergo reductive amination with an appropriate amine, such as (R)-N-ethylphenylamine, to yield the corresponding amine derivative. semanticscholar.org This newly formed amine can then be protected, for example with a benzyl group, to facilitate further functionalization. semanticscholar.org

A variety of reducing agents can be employed for reductive amination, with the choice often depending on the reactivity of the substrate and the desired selectivity. Common reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.org Sodium cyanoborohydride is particularly useful as it is a mild reducing agent that selectively reduces the imine intermediate in the presence of the starting ketone. wikipedia.org The reaction is typically carried out under neutral or weakly acidic conditions. wikipedia.org Recent advancements have explored biomimetic approaches, using organocatalysts like thiourea (B124793) in combination with a Hantzsch ester for the transfer hydrogenation, avoiding the use of metals and strong acids. organic-chemistry.org

The resulting tetrahydronaphthalene amines are versatile intermediates. The amino group can be further functionalized, for example, through acylation to form amides or via coupling reactions like the Buchwald-Hartwig amination to introduce additional substituents. semanticscholar.org For example, a synthesized tetrahydronaphthalene amine can be coupled with N-methylpiperazine. semanticscholar.org This allows for the systematic exploration of structure-activity relationships in medicinal chemistry programs. semanticscholar.orgnih.gov

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Characteristics | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Selectively reduces imines over ketones. | wikipedia.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, THF | Mild and selective; an alternative to NaBH₃CN. | wikipedia.org |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Added after imine formation due to reactivity with ketones. | wikipedia.org |

| Hantzsch Ester | - | Used in organocatalytic transfer hydrogenation. | organic-chemistry.org |

Multicomponent Catalytic Approaches in Related Chemical Transformations

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. bohrium.comnih.gov These reactions are characterized by high atom economy, time efficiency, and the ability to generate structurally diverse and complex molecules from simple precursors. bohrium.com In the context of tetrahydronaphthalene synthesis, MCRs provide a powerful tool for constructing functionalized scaffolds.

Catalysis plays a crucial role in MCRs, often being essential for achieving high yields, controlling selectivity (regio- and stereoselectivity), and promoting greener reaction protocols by enabling milder conditions and reducing waste. bohrium.com Catalysts can steer the reaction through a specific pathway, avoiding the formation of byproducts that might arise from competing reaction routes. bohrium.com

Several examples highlight the application of MCRs in synthesizing tetrahydronaphthalene-related structures. For instance, the synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives has been achieved through a one-pot, three-component reaction of an aldehyde, malononitrile, and cyclohexanone. orgchemres.org This reaction can be catalyzed by ascorbic acid under solvent-free conditions, offering an environmentally friendly and efficient method. orgchemres.org Another approach utilizes triethylamine (B128534) as a homogeneous catalyst under mild conditions, affording products in high yields and short reaction times. orgchemres.org

A mechanistic study of a three-component reaction involving aromatic amines, aldehydes, and 1,3-diones to produce tetrahydroacridinones revealed a pathway involving the nucleophilic attack of the amine on an in-situ generated Michael adduct, followed by ring cyclization. bohrium.com This demonstrates how MCRs can lead to complex fused heterocyclic systems. The development of new catalytic systems continues to expand the scope of MCRs. For example, a TaCl₅-mediated reaction of 2-arylcyclopropane-1,1-dicarboxylates with aromatic aldehydes provides a novel route to functionalized tetrahydronaphthalenes. chemrxiv.orgresearchgate.net

Table 3: Examples of Multicomponent Reactions in Tetrahydronaphthalene Synthesis

| Reaction Product | Reactants | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Ortho-aminocarbonitrile tetrahydronaphthalenes | Aldehyde, Malononitrile, Cyclohexanone | Ascorbic acid, solvent-free, 110 °C | Green chemistry, high yield, simple workup | orgchemres.org |

| Substituted Tetrahydroacridinones | Aromatic amine, Aldehyde, 1,3-dione | - | High atom economy, structural diversity | bohrium.com |

| Functionalized Tetrahydronaphthalenes | 2-Arylcyclopropane-1,1-dicarboxylate, Aromatic aldehyde | TaCl₅, 1,2-dichloroethane | Novel route, high yield | chemrxiv.orgresearchgate.net |

Elucidation of Reaction Mechanisms and Chemical Transformations of 7 Methyl 1,2,3,4 Tetrahydronaphthalen 1 Ol

Mechanistic Pathways of Key Functional Group Transformations

The functional group transformations of 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol are fundamental to its application in organic synthesis. Understanding the mechanistic pathways of these reactions is crucial for controlling product outcomes and developing efficient synthetic routes.

The oxidation of tetrahydronaphthalenols, such as this compound, typically targets the secondary alcohol group to yield the corresponding α-tetralone. One efficient method for this transformation is the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidizing agent. nih.gov The reaction is often conducted in aqueous acetic acid under reflux conditions. nih.gov The mechanism proceeds through a hydride transfer from the carbon bearing the hydroxyl group to the DDQ, forming a resonance-stabilized carbocation intermediate (an oxocarbenium ion). Subsequent loss of a proton from the hydroxyl group, facilitated by a water or acetate (B1210297) molecule, leads to the formation of the ketone and the reduced hydroquinone (B1673460) form of DDQ.

In cases where certain functional groups on the aromatic ring might interfere with DDQ, alternative oxidants like chromium trioxide (CrO₃) in glacial acetic acid can be employed. nih.gov The mechanism with chromic acid involves the formation of a chromate (B82759) ester intermediate. This ester then undergoes an E2-type elimination, where a base (like water) removes the proton from the alcohol-bearing carbon, and the C-O bond electrons move to form the new C=O double bond, with the concurrent reduction of Cr(VI) to Cr(IV).

| Oxidizing Agent | Typical Conditions | Mechanistic Feature | Product |

| DDQ | Aqueous Acetic Acid, Reflux | Hydride transfer to form oxocarbenium ion | α-Tetralone |

| CrO₃ | Glacial Acetic Acid | Formation and elimination of a chromate ester | α-Tetralone |

The reduction of the corresponding α-tetralone is a key step to synthesize this compound. The stereochemical outcome of this reduction is of significant interest. The mechanism can be rationalized by considering the delivery of a hydride to an intermediate oxocarbenium ion, which can exist in different conformations. nih.gov

Using silane (B1218182) reductants, the stereochemistry of the resulting alcohol can be controlled. nih.gov The oxocarbenium ion intermediate can adopt a half-chair conformation where substituents can occupy pseudo-axial or pseudo-equatorial positions. nih.gov The choice of reductant influences the facial selectivity of the hydride attack.

Use of Bulky Silane Reductants: Large reductants, such as triethylsilane (Et₃SiH), will preferentially attack from the less sterically hindered face of the oxocarbenium ion. This typically leads to the formation of the cis-diastereomer, where the incoming hydride and the adjacent substituent on the ring are on the same side. nih.gov

Use of Smaller Silane Reductants: Smaller reductants, like phenylsilane (B129415) (PhSiH₃), are less sterically demanding. Their approach is governed by electronic factors and the relative stability of transition states, often leading to the formation of the thermodynamically more stable trans-diastereomer. nih.gov

This ability to selectively access either the cis or trans diastereomer by choosing the appropriate reductant is a powerful tool in stereoselective synthesis. nih.gov

The aromatic ring of this compound can undergo electrophilic substitution reactions. Bromination is a common example used to enhance reactivity or introduce a functional group for further transformations.

High-temperature bromination of related tetrahydronaphthalene structures with bromine in a non-polar solvent like carbon tetrachloride can be complex. researchgate.net Depending on the substrate, such conditions can lead to ring-opening products rather than simple aromatic substitution. researchgate.net However, under different conditions, bromination can occur specifically at the benzylic positions (the CH₂ groups adjacent to the aromatic ring). researchgate.net

The reactivity of the tetrahydronaphthalene system can be modified and controlled through metal-mediation. For instance, forming a cationic cyclopentadienyl(η⁶-arene)iron(II) complex activates the benzylic positions towards substitution. rsc.org Treatment with a strong base like potassium tert-butoxide (BuᵗOK) can deprotonate a benzylic position, and the resulting nucleophile can react with an organic halide, allowing for controlled mono- or polysubstitution at these positions. rsc.org This method provides a pathway to introduce various substituents, enhancing the structural diversity of the tetrahydronaphthalene core. rsc.org

Theoretical Approaches to Reaction Mechanism Understanding

Theoretical and computational chemistry provide profound insights into the dynamics of chemical reactions, offering a molecular-level view that is often inaccessible through experimental methods alone. For a molecule like this compound, these approaches could illuminate its reactivity, stability, and the pathways through which it transforms.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure of molecules and map out the potential energy surface of a reaction. A typical DFT study on the reaction of this compound would involve:

Reactant and Product Optimization: The first step is to determine the lowest energy geometries (the most stable structures) of the reactant (this compound) and the potential products of a given reaction.

Transition State Searching: For a reaction to occur, molecules must pass through a high-energy state known as the transition state. DFT calculations are employed to locate the geometry of this transition state, which is a saddle point on the potential energy surface.

Reaction Pathway Mapping: By connecting the reactant, transition state, and product, a reaction pathway is mapped. This pathway provides the minimum energy route for the transformation and allows for the calculation of the activation energy—the energy barrier that must be overcome for the reaction to proceed.

Despite the power of this methodology, specific DFT studies detailing reaction pathways and transition states for reactions involving this compound are not present in the current body of scientific literature.

Furthermore, many reactions involving chiral centers, such as the C1 carbon in this compound, can produce multiple stereoisomers. Understanding and predicting stereoselectivity is crucial. Theoretical studies can achieve this by:

Modeling Diastereomeric Transition States: For reactions that can produce different stereoisomers, separate transition state structures exist for each pathway.

Comparing Transition State Energies: The relative energies of these competing transition states are calculated. The pathway with the lower energy transition state will be more favorable, and the corresponding stereoisomer will be the major product.

Again, the scientific literature lacks specific computational analyses of rate-limiting steps and stereoselectivity for reactions of this compound.

Isomerization and rearrangement reactions are fundamental chemical transformations where the connectivity of atoms within a molecule changes. Computational chemistry is an invaluable tool for exploring these pathways. For this compound, this could involve studying:

Ring-opening and Ring-closing Reactions: Investigating the conditions and energy barriers for the opening of the tetrahydronaphthalene ring system.

Migration of Functional Groups: Assessing the feasibility of the methyl or hydroxyl group migrating to different positions on the molecular scaffold.

Formation of Tautomers: For example, the potential for keto-enol tautomerism if the hydroxyl group were to be oxidized.

A computational study would map the potential energy surface for these rearrangements, identifying the transition states and intermediates involved. This would provide a detailed understanding of the stability of different isomers and the energy required to interconvert them. However, specific computational assessments of isomerization and rearrangement pathways for this compound have not been reported.

Stereochemical Aspects and Enantioselective Research on 7 Methyl 1,2,3,4 Tetrahydronaphthalen 1 Ol

Chiral Resolution Techniques for Racemic Tetrahydronaphthalenols

The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is a crucial step in stereochemical research. For tetrahydronaphthalenol derivatives, both enzymatic kinetic resolution and chiral high-performance liquid chromatography (HPLC) have proven to be effective techniques.

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. polimi.itnih.gov Lipases are widely used due to their commercial availability, broad substrate tolerance, and high enantioselectivity in organic solvents. polimi.itbme.hu In the context of tetrahydronaphthalenols, lipases can selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol. For instance, lipase-catalyzed kinetic resolutions of various alcohols have been successfully performed, achieving high enantiomeric excess for both the remaining substrate and the product. polimi.it While specific data for 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol is not extensively documented, studies on analogous structures demonstrate the feasibility of this approach. The efficiency of the resolution is often quantified by the enantiomeric ratio (E), which indicates the selectivity of the enzyme for one enantiomer over the other.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. rsc.orgresearchgate.net This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. rsc.orgcsfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the resolution of a wide range of racemic compounds, including tetralone derivatives. rsc.orgresearchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol modifier like isopropanol (B130326), is critical for achieving optimal separation. nih.gov For tetralone derivatives, which are precursors to tetrahydronaphthalenols, successful enantioseparation has been reported using various chiral columns, demonstrating the applicability of this technique to the target compound's structural class. nih.gov

Stereospecific Synthesis Strategies for Enantiomerically Pure Tetrahydronaphthalenols

The direct synthesis of a single enantiomer, known as asymmetric or stereospecific synthesis, is often a more efficient approach than resolving a racemic mixture. For producing enantiomerically pure tetrahydronaphthalenols, asymmetric reduction of the corresponding tetralone precursor is a common and effective strategy.

The enantioselective reduction of prochiral ketones, such as 7-methyl-1-tetralone, can be achieved using various methods, including enzymatic and chemical catalysis. The use of chiral catalysts ensures that the hydride is delivered to one face of the ketone preferentially, leading to the formation of one enantiomer of the alcohol in excess. For example, the asymmetric synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione, a related cyclic ketone, has been accomplished using Meyers' bicyclic lactam methodology. nih.govresearchgate.net This approach involves the asymmetric introduction of a quaternary center, followed by intramolecular reactions to form the desired chiral product. nih.govresearchgate.net While this example does not directly yield this compound, it illustrates a powerful strategy for creating chiral cyclic structures that could be adapted for the synthesis of the target compound.

Furthermore, stereoselective syntheses of related compounds like (-)-tetrahydrolipstatin have been achieved through strategies involving asymmetric aldol (B89426) reactions and diastereoselective reductions. nih.gov These methods provide precise control over the stereochemistry of the final product. The development of a stereospecific synthesis for (S)- and (R)-N-Fmoc-7-aza-tryptophan via alkylation of a chiral nucleophilic glycine (B1666218) equivalent also highlights the potential of using chiral auxiliaries to direct the stereochemical outcome of a reaction. researchgate.net

Determination of Absolute Configuration by Advanced Analytical Methods

Once an enantiomerically enriched sample is obtained, determining its absolute configuration (the actual three-dimensional arrangement of atoms) is essential. The modified Mosher's method is a widely used NMR-based technique for this purpose. stackexchange.comspringernature.comnih.govumn.edu

This method involves the derivatization of the chiral alcohol with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters. stackexchange.comspringernature.comnih.govumn.edu By comparing the ¹H NMR spectra of these two diastereomers, the absolute configuration of the original alcohol can be deduced. stackexchange.comspringernature.comnih.govumn.edu The principle behind this method is that the phenyl group of the MTPA moiety creates an anisotropic effect in the NMR, causing protons on one side of the molecule to be shielded (shifted to a lower chemical shift) and protons on the other side to be deshielded (shifted to a higher chemical shift). stackexchange.com By analyzing the differences in chemical shifts (Δδ = δS - δR) for various protons in the molecule, a consistent pattern emerges that allows for the unambiguous assignment of the absolute configuration. stackexchange.comspringernature.comnih.govumn.edu This technique is particularly valuable as it can be performed on small amounts of material. umn.edu

While a specific application of Mosher's method to this compound is not readily found in the literature, its successful application to a vast array of other chiral alcohols makes it a highly reliable method for determining the absolute configuration of this compound. stackexchange.comspringernature.comnih.govumn.edu

Impact of Stereochemistry on Molecular Recognition and Biological Functionality

The stereochemistry of a molecule plays a pivotal role in its biological activity, as biological systems such as enzymes and receptors are themselves chiral. drugdesign.org This leads to stereoselective interactions, where one enantiomer of a chiral drug may exhibit significantly different pharmacological or toxicological properties compared to its counterpart. drugdesign.org

In the context of tetralin and tetralone derivatives, structure-activity relationship (SAR) studies have demonstrated the importance of stereochemistry and specific substitutions on their biological effects. drugdesign.org For example, in a series of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, the substitution at the C-7 position with a methyl group was found to be the most potent. drugdesign.org This suggests that the 7-methyl group in this compound could be a key determinant of its biological activity.

Furthermore, studies on various tetralin derivatives have shown that the stereochemistry at different positions significantly influences their binding affinity and functional activity at various receptors. The design, synthesis, and biological evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) analogues have provided insights into how stereochemistry and substitutions affect receptor interactions. rti.orgnih.gov Similarly, the biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs has shown that different enantiomers can exhibit varying levels of cytotoxic activity against cancer cell lines. nih.gov

Although specific biological studies on the individual enantiomers of this compound are not widely reported, the established principles of stereochemistry in drug action and the findings from related tetralin derivatives strongly suggest that the (R) and (S) enantiomers of this compound would likely exhibit different biological profiles. drugdesign.orgnih.govresearchgate.netbowen.edu.ng

Derivatives, Analogues, and Structure Activity Relationship Sar Studies Centered on the 7 Methyl 1,2,3,4 Tetrahydronaphthalen 1 Ol Scaffold

Design and Synthesis of Novel Tetrahydronaphthalene Analogues

The strategic design and synthesis of new tetrahydronaphthalene analogues are crucial for developing new therapeutic agents. This involves a variety of chemical modifications to the basic scaffold.

Synthesis of Spirocyclic Tetrahydronaphthalene Derivatives

Spirocyclic compounds, characterized by two rings sharing a single atom, have been synthesized using the tetrahydronaphthalene framework. The synthesis of compounds like 1,2,3,4-tetrahydronaphthalene-2,2-spiro-(2'-n-propylcyclopentane) has been achieved to study rearrangements during dehydrogenation. acs.org Another example is the synthesis of 1,2,3,4-tetrahydronaphthalene-2,2-spiro-(2'-n-butylcyclopentane). acs.org More recently, chiral spirocyclic tetrahydronaphthalene derivatives have been designed and synthesized as potential dual inhibitors of MDM2 and CDK4, which may be effective against glioblastoma.

Exploration of Halogenated and Alkyl-Substituted Tetrahydronaphthalenes

The introduction of halogen atoms and various alkyl groups to the tetrahydronaphthalene scaffold has been a key area of research. nih.govgoogle.com These substitutions can significantly influence the compound's properties.

Halogenated Derivatives: The synthesis of halogenated tetrahydronaphthalene derivatives is often a step in creating more complex molecules. For example, bromination is a key step in producing some derivatives. google.com In one study, a new derivative of ampicillin (B1664943), ampicillin-bromo-methoxy-tetralone (ABMT), was synthesized and showed activity against ampicillin-resistant Staphylococcus aureus. nih.gov

Alkyl-Substituted Derivatives: The addition of alkyl groups to the tetrahydronaphthalene ring system has been explored to create a range of new compounds. nih.gov For instance, N-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-yl)-carboxamide derivatives have been synthesized and studied for their effects on nitric oxide production. nih.gov The synthesis of various octyl-substituted tetrathienoacene derivatives, which can be seen as analogues, has also been achieved through methods like Friedel–Crafts acylation followed by reduction. rsc.org

Table 1: Examples of Synthesized Halogenated and Alkyl-Substituted Tetrahydronaphthalene Derivatives

| Compound Name | Substitution Type | Synthetic Approach | Reference |

|---|---|---|---|

| Ampicillin-bromo-methoxy-tetralone (ABMT) | Halogenated (Bromo), Alkoxy (Methoxy) | SN2-type substitution reaction with ampicillin. | nih.gov |

| N-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-yl)-carboxamide derivatives | Alkyl-Substituted (Pentamethyl) | Multi-step synthesis involving carboxamide formation. | nih.gov |

| Octyl-substituted tetrathienoacene derivatives | Alkyl-Substituted (Octyl) | Friedel–Crafts acylation followed by reduction. | rsc.org |

Development of Amino and Hydroxy Substituted Tetrahydronaphthalene Analogues

The incorporation of amino and hydroxy groups into the tetrahydronaphthalene structure has been a fruitful area of research, leading to compounds with a range of biological activities.

Amino-Substituted Analogues: 2-Amino-1,2,3,4-tetrahydronaphthalene analogues have been synthesized and investigated for their potential as psychotomimetics. acs.org The synthesis of 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid analogues has also been described as potent agonists for the human melanocortin-4 receptor. researchgate.net

Hydroxy-Substituted Analogues: The synthesis of tetralone abscisic acid analogues, which are bicyclic compounds, was designed to mimic the structural and functional groups of the parent molecule. rsc.org These were synthesized in a seven-step process from 1-tetralone (B52770), with some analogues showing greater activity than abscisic acid in certain bioassays. rsc.org

Tetralone-Based Analogues and Metabolite-Resistant Forms

Tetralone-based analogues are a significant subclass of tetrahydronaphthalene derivatives. Research has focused on creating forms that are resistant to metabolic breakdown. Bicyclic analogues of abscisic acid have been designed with a tetralone structure to enhance biological activity, partly by preventing cyclization into inactive forms. rsc.org The synthesis of these analogues can be achieved from 1-tetralone or 2-methyl-1-naphthol. rsc.org Additionally, a derivative of ampicillin, ampicillin-bromo-methoxy-tetralone (ABMT), has been synthesized to overcome ampicillin resistance in bacteria. nih.gov

Fused Ring System Derivatives (e.g., Imidazole (B134444), Triazole, Quinoline (B57606) Fusions)

Fusing other heterocyclic rings to the tetrahydronaphthalene scaffold creates complex polycyclic systems with unique properties.

Imidazole Fusions: The imidazole nucleus is a significant heterocyclic molecule with various pharmacological applications. nih.govajrconline.org Syntheses of tri- and tetra-substituted imidazole derivatives often employ the Radziszewski reaction. nih.govindexcopernicus.comresearchgate.net

Triazole Fusions: Triazole-containing compounds are also of great interest. raco.cat The synthesis of 1,2,3-triazole-fused 1,4-benzodiazepine (B1214927) scaffolds has been achieved through a multicomponent assembly process followed by an intramolecular Huisgen cycloaddition. researchgate.net

Quinoline Fusions: Fused tetracyclic systems that include a quinoline nucleus are an important class of bioactive compounds. nih.govresearchgate.net Various synthetic methods have been developed for these systems, including one-pot domino reactions and microwave-assisted synthesis. nih.govrsc.org For instance, some fused quinoline derivatives have been synthesized from cyclohexan-1,3-dione and tested for their antiproliferative activities. nih.gov

Exploration of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For tetrahydronaphthalene derivatives, SAR studies have provided valuable insights for designing more potent and selective compounds.

In a study of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis, comprehensive SAR studies were conducted on approximately 80 analogues. nih.gov These studies explored the effects of different substituents on the heterocyclic linker and the terminal benzene (B151609) ring, as well as chiral preferences for activity. nih.gov For a series of novel tetrahydronaphthalene derivatives, including N-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-yl)-carboxamide and 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide derivatives, SAR studies were performed to evaluate their effects on nitric oxide production in macrophage cells. nih.gov It was found that a compound containing a nitroxide free radical was the most active in this series. nih.gov

Table 2: Summary of Key SAR Findings for Tetrahydronaphthalene Derivatives

| Derivative Class | Key Structural Feature | Impact on Activity | Reference |

|---|---|---|---|

| Tetrahydronaphthalene amides | Substituents on heterocyclic linker and terminal benzene ring | Influences anti-M.tb properties. | nih.gov |

| N-(pentamethyl-tetrahydronaphthalen-2-yl)-carboxamide derivatives | Nitroxide free radical | Showed the highest nitrite (B80452) inhibition in LPS-activated macrophage cells. | nih.gov |

| Tetrahydroquinolone derivatives | Aryl group attached to a furan (B31954) moiety | Determines whether the compound acts as an agonist or antagonist at the GPR41 receptor. | nih.gov |

Furthermore, in the development of GPR41 modulators, SAR studies on a lead tetrahydroquinolone derivative revealed that modifications to the aryl group attached to a furan moiety could switch the compound's activity from antagonistic to agonistic. nih.gov This highlights the critical role that specific structural elements play in determining the biological function of these molecules.

Influence of Substituent Electronic and Steric Properties on Pharmacological Profiles

The pharmacological profile of derivatives based on the 7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol scaffold is significantly influenced by the electronic and steric properties of their substituents. These modifications can drastically alter a compound's interaction with biological targets, thereby affecting its activity.

The introduction of different functional groups can modulate the electron density and spatial arrangement of the molecule, which are critical for receptor binding and efficacy. For instance, the substitution of an amino group with a methylene (B1212753) group has been shown to be well-tolerated at certain receptors, suggesting that steric bulk and electronic nature at this position are crucial for maintaining potent activity. In one study, replacing the amino -NH- group of a compound with a -CH2- group resulted in the most potent and selective antagonist for the κ opioid receptor among the evaluated compounds.

The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, can impact the acidity and reactivity of the molecule. For example, an electron-withdrawing nitro group can increase the electrophilic character of a nearby carbon atom and strengthen intramolecular hydrogen bonds, which can be crucial for biological activity. beilstein-journals.org Conversely, an electron-donating methyl group can have the opposite effect. beilstein-journals.org These electronic modifications can also influence the pharmacokinetic properties of the compound.

Steric factors, such as the size and shape of substituents, also play a pivotal role. The strategic placement of a methyl group can control the conformational flexibility of a scaffold, favoring a bioactive conformation and leading to increased potency. nih.gov This "magic methyl" effect has been utilized to enhance the efficacy of various bioactive molecules. nih.gov For example, installing a methyl group at the 8-position of a tetrahydro- rsc.orgedu.krdtriazolo[4,3-a]pyrazine core led to a significant increase in potency. nih.gov

Furthermore, the nature and position of substituents on the aromatic ring of naphthoquinone derivatives, a related class of compounds, have been shown to be critical for their biological activity. mdpi.com Hydroxylation at specific positions can significantly impact the redox potentials and pro-oxidant activities, which are often linked to their pharmacological effects. mdpi.com

The following table summarizes the influence of different substituents on the pharmacological profiles of related compounds:

| Compound Class | Substituent Modification | Observed Effect on Pharmacological Profile | Reference |

|---|---|---|---|

| κ Opioid Receptor Antagonists | Replacement of amino -NH- group with a methylene (-CH2-) group | Increased potency and selectivity | |

| N-acylhydrazones | Introduction of an electron-withdrawing nitro group | Increased electrophilic character and strengthened intramolecular hydrogen bonds | beilstein-journals.org |

| Tetrahydro- rsc.orgedu.krdtriazolo[4,3-a]pyrazine derivatives | Installation of a methyl group at the 8-position | Increased potency | nih.gov |

| Naphthoquinones | Hydroxylation at C-5 and C-8 | Enhanced leishmanicidal activity | mdpi.com |

Positional Isomerism and its Impact on Biological Activity

Positional isomerism, which concerns the different spatial arrangements of substituents on a molecular scaffold, plays a critical role in determining the biological activity of derivatives of this compound. The specific location of a functional group can dramatically alter the molecule's shape, polarity, and ability to interact with a biological target, leading to significant differences in pharmacological outcomes.

Furthermore, within the same class of compounds, even subtle changes in the position of a substituent on an aromatic ring can lead to vastly different biological effects. For example, studies on amidrazone derivatives have shown that compounds with nitro or methoxy (B1213986) substituents in the para position exhibit stronger anti-inflammatory effects than their meta isomers. mdpi.com This suggests that the electronic and steric environment created by the substituent at a specific position is crucial for optimal interaction with the target protein.

The position of hydroxyl groups on the naphthoquinone moiety has also been shown to be a critical factor influencing cytotoxicity and selectivity against cancer cell lines. mdpi.com Modifications at position 2 of the naphthoquinone backbone were found to be more cytotoxic to tumor cells than modifications at position 5. mdpi.com

In the context of the this compound scaffold, the position of the methyl group itself is a key consideration. While the specific biological activities of all positional isomers of methyl-1,2,3,4-tetrahydronaphthalen-1-ol are not extensively detailed in the provided search results, the principle that positional isomerism significantly affects biological activity is well-established in medicinal chemistry. The location of the methyl group on the aromatic or the aliphatic ring would undoubtedly influence the molecule's lipophilicity, metabolic stability, and steric interactions with a binding site.

The following table illustrates the impact of positional isomerism on the biological activity of various compound classes:

| Compound Class | Positional Isomer Comparison | Impact on Biological Activity | Reference |

|---|---|---|---|

| Oxazolidinones | Linearly attached vs. angularly attached benzotriazole | Linearly attached isomer showed higher antibacterial potency. | nih.govresearchgate.net |

| Amidrazones | para-substituted vs. meta-substituted (nitro or methoxy) | para-isomers exhibited stronger anti-inflammatory effects. | mdpi.com |

| Naphthoquinones | Modification at position 2 vs. position 5 | Position 2 modifications were more cytotoxic to tumor cells. | mdpi.com |

Design Principles for Enhanced Selectivity and Potency

The rational design of derivatives based on the this compound scaffold to achieve enhanced selectivity and potency is a cornerstone of medicinal chemistry. Several key principles guide this process, focusing on optimizing the interactions between the ligand and its biological target while minimizing off-target effects.

Exploiting Structural and Electronic Complementarity:

A fundamental strategy involves designing molecules that perfectly complement the target's binding site in terms of shape and electronic properties. This can be achieved by fine-tuning the electrostatic potential of the inhibitor to match that of the target protein. For instance, optimizing the charge distribution of a ligand can lead to a more favorable balance between intermolecular interactions and the desolvation penalty upon binding. nih.gov By identifying regions of differing electrostatic potential between the target and off-target proteins, substituents can be introduced to create favorable interactions with the target and/or unfavorable interactions with the off-target, thereby enhancing selectivity. nih.gov

Conformational Restriction:

Controlling the conformational flexibility of a molecule is another powerful design principle. By introducing steric constraints, such as a methyl group, the molecule can be locked into a bioactive conformation, which can lead to a significant gain in potency. nih.gov This strategy reduces the entropic penalty of binding, as the molecule does not need to "freeze" into the correct orientation upon interacting with the target.

Structure-Activity Relationship (SAR) Guided Modifications:

A systematic exploration of the structure-activity relationship is crucial. This involves synthesizing and testing a series of analogs with modifications at various positions to understand the contribution of each part of the molecule to its activity and selectivity. For example, in a study of tetrahydroquinolone derivatives, modification of an aryl group attached to a furan moiety revealed that this group plays a pivotal role in regulating the compound's activity towards its target, GPR41. nih.gov

Targeting Specific Interactions:

Designing ligands that can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with key residues in the target's binding pocket can significantly enhance potency and selectivity. Understanding the three-dimensional structure of the target protein, often through techniques like X-ray crystallography or computational modeling, is invaluable in this process. For example, the design of selective κ opioid receptor antagonists was guided by identifying key pharmacophoric regions responsible for address and message, leading to the development of highly potent and selective compounds.

The following table summarizes key design principles for enhancing selectivity and potency:

| Design Principle | Description | Example | Reference |

|---|---|---|---|

| Electrostatic Optimization | Tuning the charge distribution of a ligand to maximize favorable interactions with the target and minimize them with off-targets. | Designing inhibitors with specific electrostatic properties to achieve selectivity between different proteases. | nih.gov |

| Conformational Restriction | Introducing steric elements to lock the molecule in a bioactive conformation. | The "magic methyl" effect, where adding a methyl group increases potency by reducing conformational flexibility. | nih.gov |

| Systematic SAR Exploration | Synthesizing and evaluating a series of analogs to understand the impact of structural modifications on activity. | Modifying the aryl group in tetrahydroquinolone derivatives to switch from antagonistic to agonistic activity. | nih.gov |

| Targeting Specific Interactions | Designing ligands to form specific bonds with key residues in the target's binding site. | Developing κ opioid receptor antagonists by focusing on key pharmacophoric regions. |

Advanced Spectroscopic and Analytical Characterization Methodologies for 7 Methyl 1,2,3,4 Tetrahydronaphthalen 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecule's carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of each proton in the molecule. The spectrum of this compound exhibits distinct signals corresponding to the aromatic, benzylic, aliphatic, and hydroxyl protons. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are characteristic of the molecular structure. For instance, the aromatic protons typically appear in the downfield region (around 7.0-7.5 ppm), while the aliphatic protons of the tetralin ring system are found in the upfield region (around 1.5-3.0 ppm). The methyl group protons present as a singlet around 2.3 ppm.

Table 1: Illustrative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic-H | ~7.0-7.4 | Multiplet | - | 3H |

| CH-OH (C1) | ~4.8 | Triplet | ~6.0 | 1H |

| CH₂ (C4) | ~2.8 | Triplet | ~6.5 | 2H |

| Ar-CH₃ (C7) | ~2.3 | Singlet | - | 3H |

| CH₂ (C2, C3) | ~1.8-2.0 | Multiplet | - | 4H |

| OH | Variable | Singlet (broad) | - | 1H |

Note: Data is illustrative and can vary based on solvent and experimental conditions.

Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum of this compound are indicative of the carbon's hybridization and electronic environment. Aromatic carbons resonate in the range of 120-140 ppm, while the carbinol carbon (C-OH) appears around 68 ppm. The aliphatic carbons of the saturated ring and the methyl group carbon show signals in the upfield region.

Table 2: Illustrative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Aromatic C | ~135-138 |

| Aromatic CH | ~126-130 |

| C1 (CH-OH) | ~68 |

| C4 | ~29 |

| C2, C3 | ~19, ~30 |

| C7-CH₃ | ~21 |

Note: Data is illustrative and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Identity and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. For a molecule with the formula C₁₁H₁₄O, the expected exact mass would be calculated and compared against the experimental value to confirm its identity. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for analyzing complex mixtures, such as reaction products or biological samples containing this compound and its derivatives. LC-MS can be used to identify and quantify the target compound, as well as to profile impurities. researchgate.net The development of validated LC-MS methods is crucial for the quality control of related compounds. oup.comnih.gov

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers. Due to the chiral center at the C1 position, this compound can exist as a pair of enantiomers.

High-Performance Liquid Chromatography (HPLC) is a widely used method for purity analysis. For determining the enantiomeric excess (ee), which is a measure of the optical purity of a chiral sample, chiral HPLC is employed. uma.esheraldopenaccess.us This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov The separated enantiomers can then be quantified using various detectors, such as UV or circular dichroism detectors. nih.govnih.gov The development of such methods is critical in asymmetric synthesis where the goal is to produce one enantiomer selectively.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-tetralone (B52770) |

| 2-methyl-1-naphthol |

| Tetralone ABA |

| 8'-hydroxy ABA |

| 9'-hydroxy ABA |

| (R)-1-amino-2-methoxymethyl-pyrrolidine |

| 4-hydroxy-α-tetralone |

| Ellagic acid |

| Betulinic acid |

| Lupeol |

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of this compound and its derivatives. Chiral HPLC, in particular, is indispensable for the resolution of its enantiomers, a critical step in the development of stereochemically pure compounds.

The separation of tetralone and tetralin derivatives is often achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability. For instance, a Chiralpak IC column, which is based on a cellulose derivative, has been successfully used for the chiral separation of various α-aryl tetralone derivatives. nih.gov The choice of mobile phase is critical for achieving optimal separation. Typically, mixtures of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) are employed. The concentration of the organic modifier, along with the column temperature and flow rate, are key parameters that are optimized to achieve baseline separation of the enantiomers. nih.gov

Another effective approach involves the use of cyclodextrin-based CSPs. For example, β-cyclodextrin (β-CD) bonded columns, such as Cyclobond I 2000, have been utilized for the enantioresolution of tetrahydronaphthalenic derivatives. researchgate.net The separation mechanism in this case often involves the formation of transient diastereomeric inclusion complexes between the analyte enantiomers and the chiral cavity of the cyclodextrin. The composition of the mobile phase, which can be a mixture of acetonitrile (B52724) and methanol, and the column temperature significantly influence the retention and resolution of the enantiomers. researchgate.net In some applications, carboxymethyl-β-cyclodextrin can be used as a chiral mobile phase additive with a conventional C18 column to achieve enantioseparation of tetralone derivatives. spectroscopyonline.com

The following interactive data table summarizes typical HPLC conditions for the chiral separation of tetralin and tetralone derivatives, which are applicable to this compound.

Interactive Data Table: HPLC Conditions for Chiral Separation of Tetralin Derivatives

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Cyclobond I 2000 (β-cyclodextrin) | C18 with Chiral Mobile Phase Additive |

| Mobile Phase | n-Hexane/Isopropanol (gradient or isocratic) nih.gov | Acetonitrile/Methanol researchgate.net | Methanol/Phosphate Buffer with Carboxymethyl-β-cyclodextrin spectroscopyonline.com |

| Flow Rate | 1.0 mL/min nih.gov | 0.5 - 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 220 nm | UV at 254 nm |

| Temperature | 25 °C nih.gov | 15 - 45 °C researchgate.net | Ambient |

Chiral Gas Chromatography-Flame Ionization Detection (GC-FID) for Enantiomeric Purity Assessment

Chiral Gas Chromatography with Flame Ionization Detection (GC-FID) is a highly sensitive and accurate method for determining the enantiomeric purity of volatile chiral compounds like this compound. This technique is crucial for quality control in asymmetric synthesis, ensuring the desired enantiomer is present in high excess.

The separation of enantiomers by GC is achieved using chiral capillary columns. These columns are typically coated with a chiral stationary phase, most commonly a derivative of cyclodextrin. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with analyte molecules, and their derivatized forms can create a chiral environment leading to the differential retention of enantiomers. gcms.cz For the analysis of compounds like 7-methyl-1-tetralol, a column such as Chirasil-Val or a β-cyclodextrin-based phase (e.g., Lipodex) would be suitable. uni-muenchen.de

The choice of carrier gas, typically hydrogen or helium, and the temperature program of the GC oven are critical parameters that are optimized to achieve baseline separation of the enantiomers. wisc.edu A flame ionization detector (FID) is commonly used for detection due to its high sensitivity to organic compounds and its wide linear range. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess (ee) of the sample.

Below is an interactive data table outlining typical GC-FID conditions for the enantiomeric purity assessment of chiral alcohols similar in structure to this compound.

Interactive Data Table: Typical GC-FID Conditions for Enantiomeric Purity Assessment

| Parameter | Typical Conditions |

| Column | Chiral Capillary Column (e.g., Chirasil-Val, β-cyclodextrin derivative) |

| Carrier Gas | Hydrogen or Helium |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial hold at a lower temperature (e.g., 60-100 °C) followed by a ramp to a higher temperature (e.g., 180-220 °C) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250-300 °C |

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique pattern of absorption bands corresponding to specific functional groups. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH) group, the aromatic ring, and the aliphatic C-H bonds.

The O-H stretching vibration of the alcohol group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the secondary alcohol is expected in the 1000-1125 cm⁻¹ range. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the tetralin ring system appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to bands in the 1450-1600 cm⁻¹ region. The presence of the methyl group would be indicated by its characteristic C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. The substitution pattern on the aromatic ring will also influence the positions of the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region. irphouse.commdpi.com

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would provide valuable information about the carbon skeleton.

The aromatic ring stretching vibrations are typically strong in the Raman spectrum, appearing in the 1580-1620 cm⁻¹ region. The C-C stretching vibrations of the aliphatic part of the tetralin ring will also be visible. While the O-H stretching vibration is generally weak in Raman spectra, the C-O stretching vibration should be observable. The symmetric C-H stretching of the methyl group is also expected to be a prominent feature. irphouse.comnih.gov

The following interactive data table presents the expected characteristic vibrational frequencies for this compound based on data for related tetralin and tetralone compounds.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| O-H Stretch | 3200 - 3600 | FT-IR (strong, broad) |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1450 - 1620 | FT-IR, FT-Raman (strong) |

| C-O Stretch (secondary alcohol) | 1000 - 1125 | FT-IR (strong) |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | FT-IR |

X-ray Crystallography for Solid-State Structural Analysis and Absolute Configuration Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For a chiral compound like this compound, single-crystal X-ray diffraction can unambiguously determine its absolute configuration, provided a suitable single crystal of an enantiomerically pure sample is obtained.

The analysis of the crystal structure of a related compound, such as a substituted perhydronaphthalene derivative, reveals that the six-membered rings in the tetralin system typically adopt a chair or half-chair conformation. The crystal packing is stabilized by intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

The following interactive data table presents representative crystallographic data for a related heterocyclic compound containing a tetralin-like fragment, illustrating the type of information obtained from an X-ray crystallographic study.

Interactive Data Table: Representative Crystallographic Data for a Related Heterocyclic System

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (˚) | 98.76 |

| Volume (ų) | 1354.3 |

| Z | 4 |

Optical Rotation Measurements for Chiral Purity and Stereochemical Assignments

Optical rotation is a fundamental property of chiral molecules that arises from their ability to rotate the plane of plane-polarized light. wikipedia.org This property is used to determine the enantiomeric purity and to assign the stereochemistry (dextrorotatory or levorotatory) of a chiral compound.

The specific rotation, [α], is a characteristic physical constant for a given chiral compound under defined conditions of temperature, wavelength, and solvent. libretexts.orgwikipedia.org It is calculated from the observed rotation, α, using the following formula:

[α] = α / (l × c)

where 'l' is the path length of the polarimeter cell in decimeters (dm) and 'c' is the concentration of the sample in grams per milliliter (g/mL). youtube.com The measurement is typically performed using the sodium D-line (589 nm) at a standard temperature, often 20 or 25 °C.

For this compound, the two enantiomers will rotate the plane of polarized light by the same magnitude but in opposite directions. The dextrorotatory enantiomer is designated as (+) and the levorotatory as (-). The measurement of the specific rotation of a synthesized sample allows for the determination of its enantiomeric excess (ee), also known as optical purity, by comparing the measured value to the specific rotation of the pure enantiomer. libretexts.org While specific optical rotation values for the enantiomers of this compound are not reported in the reviewed literature, the technique remains a primary method for the stereochemical characterization of such chiral alcohols.

Theoretical and Computational Investigations of 7 Methyl 1,2,3,4 Tetrahydronaphthalen 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules. These methods, based on the principles of quantum mechanics, provide a detailed description of electron distribution and its influence on molecular properties.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. DFT methods calculate the electron density of a molecule to determine its energy and other properties. For 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol, DFT calculations can elucidate its electronic structure, including the distribution of electron density and the nature of chemical bonds.